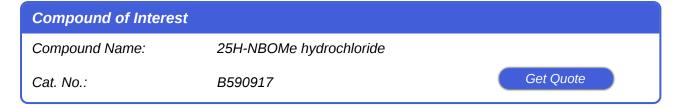


In Vitro Pharmacological Profile of 25H-NBOMe Hydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

25H-NBOMe (2-(2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) is a potent synthetic hallucinogen derived from the phenethylamine 2C-H.[1] It is a member of the N-benzylmethoxy-substituted phenethylamine (NBOMe) class of compounds, which are known for their high affinity and agonist activity at the serotonin 5-HT2A receptor.[1][2] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of **25H-NBOMe hydrochloride**, focusing on its receptor binding affinity, functional activity, and the primary signaling pathways it modulates. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic compounds.

Chemical and Physical Properties



Property	Value
Formal Name	2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]- benzeneethanamine, monohydrochloride
CAS Number	1566571-52-5[3]
Molecular Formula	C18H23NO3 • HCI[3]
Formula Weight	337.8 g/mol [3]
Solubility	Soluble in DMSO (≥ 10 mg/ml) and Ethanol (≥ 10 mg/ml). Sparingly soluble in PBS (pH 7.2) (1-10 mg/ml).[3]
Storage	-20°C[3]
Stability	≥ 4 years[3]

Quantitative Pharmacological Data

The following tables summarize the in vitro receptor binding affinities and functional potencies of **25H-NBOMe hydrochloride** at key serotonin receptors.

Table 1: Receptor Binding Affinity (Ki) of 25H-NBOMe

Receptor	Species	Radioligand	Ki (nM)	Reference
5-HT2A	Human	[¹²⁵ I]DOI	2.83	[1][4][5]
5-HT2A	Rat	[¹²⁵ I]DOI	1.19	[4][5]
5-HT2C	Human	[¹²⁵ I]DOI	16-19	[6]

Table 2: Functional Activity (EC50) of 25H-NBOMe



Assay	Receptor	Species	EC50 (nM)	Emax (% of 5-HT)	Reference
Inositol Phosphate (IP-1) Accumulation	5-HT2A	Human	~40	Full Agonist (85.9–95.1%)	[6]
Inositol Phosphate (IP) Accumulation	5-HT2A	Human	15.3	-	[1][7]
Calcium Flux (FLIPR)	5-HT2A	Human	490	-	[7]
β-arrestin2 Recruitment	5-HT2A	Human	11.4	164% (relative to LSD)	[8]
Inositol Phosphate (IP-1) Accumulation	5-HT2C	Human	13.8	Lower potency than 5-HT	[6]

Signaling Pathways

25H-NBOMe primarily exerts its effects through the activation of the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the 5-HT2A receptor involves its coupling to the Gq/11 protein.[9][10] Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[11][12] This signaling cascade is believed to be responsible for the hallucinogenic effects of 5-HT2A receptor agonists.[13]





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Caption: 5-HT2A Receptor Gq Signaling Pathway

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of 25H-NBOMe for the 5-HT2A receptor.

Materials:

- Cell membranes expressing the human 5-HT2A receptor.
- Radioligand: [1251]DOI (a known 5-HT2A receptor agonist).
- 25H-NBOMe hydrochloride.
- Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl.
- 96-well microplates.
- · Glass fiber filters.



· Scintillation counter.

Procedure:

- Prepare serial dilutions of 25H-NBOMe hydrochloride in assay buffer.
- In a 96-well plate, add the cell membranes, [125]DOI, and either buffer (for total binding), a saturating concentration of a non-labeled ligand (e.g., ketanserin, for non-specific binding), or the 25H-NBOMe dilutions.
- Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
- Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
 This separates the bound radioligand from the free radioligand.
- Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
- · Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the concentration of 25H-NBOMe that inhibits 50% of the specific binding of the radioligand (IC50).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
 the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled 5-HT2A receptor by 25H-NBOMe.

Materials:

- HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
- 25H-NBOMe hydrochloride.

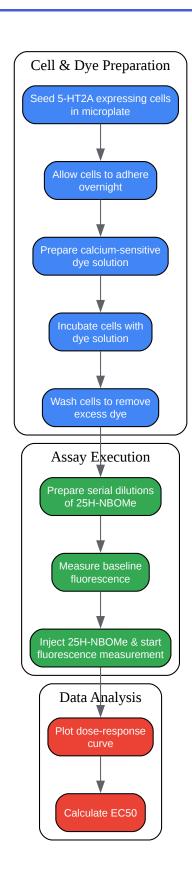


- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
- Probenecid (to prevent dye leakage).
- 96- or 384-well black, clear-bottom microplates.
- Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

- Seed the cells into the microplates and allow them to adhere overnight.
- Prepare a dye loading solution by dissolving the calcium-sensitive dye in assay buffer containing probenecid.
- Remove the culture medium and add the dye loading solution to the cells.
- Incubate the plate at 37°C for 45-60 minutes in the dark.
- Wash the cells with assay buffer to remove excess dye.
- Prepare serial dilutions of **25H-NBOMe hydrochloride** in assay buffer.
- Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.
- Use the automated injector to add the 25H-NBOMe dilutions to the wells and immediately begin measuring the fluorescence intensity over time.
- The increase in fluorescence corresponds to the increase in intracellular calcium.
- Plot the peak fluorescence response against the logarithm of the 25H-NBOMe concentration to generate a dose-response curve and determine the EC50 value.





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Caption: Experimental Workflow for Calcium Flux Assay



Conclusion

25H-NBOMe hydrochloride is a high-affinity, potent agonist at the human 5-HT2A receptor. Its in vitro profile is characterized by nanomolar binding affinity and functional potency, primarily acting through the Gq/PLC signaling pathway to induce intracellular calcium mobilization. The data and protocols presented in this guide provide a foundational understanding for researchers investigating the molecular pharmacology of 25H-NBOMe and related serotonergic compounds. Further research is necessary to fully elucidate the downstream signaling events and potential for biased agonism at the 5-HT2A receptor.

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